molecular formula C23H24FN3O B2580768 2-(4-fluorophenyl)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone CAS No. 1396843-97-2

2-(4-fluorophenyl)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2580768
CAS No.: 1396843-97-2
M. Wt: 377.463
InChI Key: FIAZQQGWDKKYEY-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly for the investigation of central nervous system (CNS) disorders. Its molecular structure incorporates key pharmacophores, including a fluorophenyl group and a phenylimidazole moiety, which are commonly associated with biological activity. The fluorophenyl group is a prevalent structural element in compounds designed for neuroscience applications, as it can influence a molecule's binding affinity and metabolic stability . The imidazole ring is a privileged scaffold in pharmaceutical development, known for its diverse roles in building blocks for more complex molecules and its presence in compounds with various biological activities . Research into analogous compounds featuring these substructures suggests potential utility in studying serotonergic systems . For instance, compounds with fluorophenyl groups have been developed as potent 5-hydroxytryptamine (5-HT2A) receptor inverse agonists, showing promise in preclinical models for antipsychotic-like efficacy . Furthermore, nitrogen-containing heterocycles like imidazole are extensively investigated for their antidepressant potential , acting on various neurotransmitter systems . This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to consult the scientific literature for specific applications and handling procedures.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c24-21-8-6-18(7-9-21)16-22(28)26-13-10-19(11-14-26)17-27-15-12-25-23(27)20-4-2-1-3-5-20/h1-9,12,15,19H,10-11,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAZQQGWDKKYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone , often referred to as a novel imidazole derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The molecular formula of the compound is C22H24F1N3OC_{22}H_{24}F_{1}N_{3}O, and it has a molecular weight of approximately 367.45 g/mol. Key structural features include:

  • Fluorophenyl group : Contributes to lipophilicity and potential receptor interactions.
  • Piperidine moiety : Suggests possible central nervous system activity.
  • Imidazole ring : Known for diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (T47D) and cervical cancer (HeLa) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundT47D12.5Apoptosis induction
2-(4-fluorophenyl)-1H-benzo[d]imidazoleHeLa15.0Cell cycle arrest
AlpidemHeLa20.0Reactive metabolite formation

GABA-A Receptor Modulation

The compound has also been identified as a potential positive allosteric modulator (PAM) of the GABA-A receptor. This interaction can enhance the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The structural similarity to known PAMs suggests that it could be developed further for neurological applications.

Table 2: GABA-A Receptor Modulation Studies

CompoundReceptor TypeModulation TypeEfficacy
This compoundGABA-APositive Allosteric ModulatorHigh
AlpidemGABA-APositive Allosteric ModulatorModerate

Metabolic Stability

Metabolic stability is crucial for the therapeutic viability of drug candidates. Studies using human liver microsomes (HLMs) showed that derivatives of this compound exhibited improved metabolic stability compared to traditional drugs like alpidem, which undergo rapid biotransformation leading to hepatotoxicity.

Table 3: Metabolic Stability in HLMs

Compound% Parent Compound Remaining (120 min)
This compound90%
Alpidem38.6%

Study on Anticancer Properties

A recent study evaluated the anticancer efficacy of several imidazole derivatives, including our compound, against T47D and HeLa cell lines using the MTT assay. The results indicated a strong correlation between structural modifications and cytotoxic potency.

Neuropharmacological Assessment

In another study focusing on neuropharmacological properties, the compound was tested for its ability to modulate GABA-A receptors in vivo, showing promising anxiolytic effects in animal models.

Comparison with Similar Compounds

Structural Similarities and Key Differences

Compound A shares structural motifs with several analogues documented in the evidence, including:

Compound Name/ID Key Structural Features Differences from Compound A Source
Risperidone Impurity 19 (1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone) Piperidine ring, ethanone, fluorinated aromatic group Replaces imidazole with benzoyl; lacks phenyl substitution on imidazole
Sertaconazole (CAS 99592-32-2) Chlorophenyl, imidazole, ethanone backbone Contains benzo[b]thienyl ether and dichlorophenyl groups; lacks piperidine
1-{4-[({4-[(4-Bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]-piperidin-1-yl}-2-(2-nitroimidazol-1-yl)ethanone (16d) Piperidine, fluorophenyl, nitroimidazole, ethanone Quinazoline core instead of phenyl-imidazole; nitroimidazole substitution
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester Benzimidazole, fluorophenyl, piperazine-like linkage Pyridine and trifluoromethyl groups; lacks ethanone backbone
Sertindole Piperidine, fluorophenyl, indole, imidazolidinone Indole core replaces imidazole; additional chlorophenyl group

Physicochemical Properties

Property Compound A (Predicted) Risperidone Impurity 19 Sertaconazole 16d
Molecular Weight ~419 g/mol 267.27 g/mol 437.34 g/mol 614.23 g/mol
Melting Point N/A N/A 213–215°C 157.6–160.1°C
Solubility Low (hydrophobic groups) Likely low Ethanol-soluble Ethanol/chloroform
Key Functional Groups Fluorophenyl, imidazole Difluorobenzoyl, piperidine Benzo[b]thienyl Nitroimidazole, quinazoline

Critical Analysis of Structural Modifications

Impact of Fluorine Substitution

  • Fluorine in Compound A ’s 4-fluorophenyl group likely enhances metabolic stability and lipophilicity , as seen in Sertindole and Risperidone derivatives .

Role of Heterocycles

  • Imidazole : Critical for metal coordination (e.g., CYP450 inhibition) and hydrogen bonding in Sertaconazole .
  • Piperidine : Enhances conformational flexibility and membrane permeability, as observed in Vandetanib derivatives .

Pharmacokinetic Considerations

  • Compound A ’s lack of polar groups (e.g., -OH, -COOH) may limit aqueous solubility, necessitating formulation adjustments.
  • Analogues with nitro groups (e.g., 16d) or trifluoromethyl substitutions (e.g., ) show improved bioavailability and target engagement.

Q & A

Q. Key Factors Affecting Yield/Purity :

  • Solvent Choice : Polar solvents (e.g., DMF) enhance reaction rates but may require rigorous purification .
  • Catalysts : Bases like triethylamine improve thioether formation efficiency by deprotonating intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity .

How can spectroscopic and crystallographic methods confirm structural integrity?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons (fluorophenyl, phenylimidazole). Piperidine methylene groups appear as multiplets at δ 2.5–3.5 ppm .
    • ¹³C NMR : Carbonyl signals at ~200 ppm validate the ethanone moiety .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 435 [M+H]⁺) confirm molecular weight .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry. For example, piperidine chair conformation and imidazole planarity are confirmed via SHELXL .

Q. Advanced Application :

  • Dynamic NMR : Detects conformational flexibility in the piperidine ring at variable temperatures .

What computational approaches predict biological activity and optimize molecular structure?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like sphingosine 1-phosphate lyase (S1PL). Fluorophenyl groups enhance hydrophobic binding in enzyme pockets .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. The imidazole ring’s electron-rich nature facilitates hydrogen bonding .
  • MD Simulations : Evaluate stability in biological membranes; piperidine’s flexibility improves membrane permeability .

Validation : Cross-correlate computational results with in vitro assays (e.g., IC₅₀ values against S1PL) .

How do fluorine and heterocyclic moieties influence pharmacological properties?

Advanced Research Question

  • Fluorophenyl Group :
    • Lipophilicity : Enhances blood-brain barrier penetration (logP ~3.2) .
    • Metabolic Stability : Fluorine reduces cytochrome P450-mediated oxidation .
  • Imidazole-Piperidine Scaffold :
    • Target Engagement : Binds to histamine or serotonin receptors via nitrogen lone pairs .
    • Solubility : Protonation at physiological pH improves aqueous solubility (2.5 mg/mL at pH 7.4) .

Data Contradiction Analysis : Discrepancies in receptor affinity (e.g., H₃R vs. 5-HT₆) may arise from assay conditions (pH, temperature). Replicate studies using standardized protocols .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question

Assay Standardization :

  • Use identical cell lines (e.g., HEK293 for receptor binding) and buffer systems (e.g., PBS vs. HEPES) .

Dose-Response Curves : Compare EC₅₀/IC₅₀ values under varied conditions (e.g., ± serum proteins) .

Structural Analog Comparison : Test derivatives (e.g., replacing fluorophenyl with chlorophenyl) to isolate moiety-specific effects .

Example : LX2931 (S1PL inhibitor) showed species-dependent lymphocyte reduction; humanized mouse models reconciled this .

How can reaction intermediates be characterized to troubleshoot synthesis bottlenecks?

Basic Research Question

  • TLC Monitoring : Use silica plates with UV-active indicators (Rf values: 0.3 for imidazole intermediate, 0.6 for final product) .
  • HPLC-MS : Quantify intermediates (e.g., piperidine-amide) with C18 columns (acetonitrile/water gradient, 10–90% over 20 min) .
  • IR Spectroscopy : Confirm carbonyl formation (1700–1750 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

Advanced Tip : Employ in-situ FTIR for real-time reaction monitoring .

What in vivo models are suitable for evaluating therapeutic potential?

Advanced Research Question

  • Rheumatoid Arthritis (RA) : Collagen-induced arthritis (CIA) mice treated orally (10–50 mg/kg/day) show reduced joint inflammation via S1PL inhibition .
  • Cancer Xenografts : Nude mice with IGF-1R-dependent tumors (e.g., MCF-7) assess antitumor activity (TGI >50% at 25 mg/kg) .
  • Pharmacokinetics : Plasma half-life (t₁/₂) and bioavailability (%F) measured via LC-MS/MS in rodent serum .

Basic Research Question

  • Forced Degradation Studies :
    • Hydrolysis : Incubate in pH 1.2 (HCl) and pH 9.0 (NaOH) at 40°C for 24 hrs; monitor via HPLC .
    • Oxidation : Expose to 3% H₂O₂; track peroxide adducts with MS .
  • DSC/TGA : Thermal stability analysis (decomposition >200°C) .

Storage Recommendation : Lyophilized powder at -20°C in amber vials minimizes photodegradation .

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